molecular formula C28H44O4 B026064 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol CAS No. 104870-37-3

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol

Cat. No. B026064
M. Wt: 444.6 g/mol
InChI Key: UHMSHZFVGABXAS-KIAAZJKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound is synthesized from ergosterol and has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In

Mechanism Of Action

The mechanism of action of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is complex and involves multiple pathways. This compound binds to the vitamin D receptor (VDR) and regulates gene expression in a range of tissues, including bone, immune cells, and cancer cells. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been shown to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Biochemical And Physiological Effects

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has a range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to regulate the expression of genes involved in bone mineralization, immune function, and cell proliferation. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been shown to modulate the activity of several enzymes, including CYP24A1, which is involved in the metabolism of vitamin D.

Advantages And Limitations For Lab Experiments

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has several advantages and limitations for lab experiments. One advantage is that this compound is stable and can be stored for long periods of time. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is commercially available and can be easily obtained for research purposes. However, one limitation is that this compound is relatively expensive compared to other vitamin D analogs. In addition, the synthesis of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol. One direction is to further explore the potential therapeutic benefits of this compound in a range of diseases, including cancer, osteoporosis, and autoimmune disorders. In addition, future research could focus on the development of new synthetic methods for 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol that are more efficient and cost-effective. Finally, future research could explore the potential use of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol as a tool for studying the vitamin D signaling pathway and its role in disease.
Conclusion
In conclusion, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound has a range of biochemical and physiological effects in vitro and in vivo, and may have applications in the treatment of cancer, osteoporosis, and autoimmune disorders. While there are some limitations to the use of this compound in lab experiments, there are also several advantages, including its stability and availability. Future research on 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol could lead to new insights into the role of vitamin D in disease and the development of new therapies for a range of conditions.

Synthesis Methods

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is synthesized from ergosterol through a multi-step process involving ultraviolet irradiation, oxidation, and hydroxylation. This compound can also be synthesized through chemical modification of ergocalciferol, which is a precursor of vitamin D2. The synthesis of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been extensively studied for its potential therapeutic benefits in a range of diseases, including cancer, osteoporosis, and autoimmune disorders. This compound has been shown to have potent anti-inflammatory and immunomodulatory effects, and may also have anti-tumor properties. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been studied for its potential to enhance bone mineral density and prevent fractures in patients with osteoporosis.

properties

CAS RN

104870-37-3

Product Name

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O4/c1-18(8-11-22(17-29)27(3,4)32)24-12-13-25-20(7-6-14-28(24,25)5)9-10-21-15-23(30)16-26(31)19(21)2/h8-11,18,22-26,29-32H,2,6-7,12-17H2,1,3-5H3/b11-8+,20-9+,21-10-/t18-,22-,23-,24-,25+,26+,28-/m1/s1

InChI Key

UHMSHZFVGABXAS-KIAAZJKISA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](CO)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

synonyms

1,25,28-trihydroxyvitamin D 2

Origin of Product

United States

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